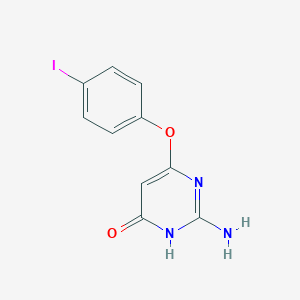

2-Amino-6-(4-iodophenoxy)-4-pyrimidinol

Description

Properties

Molecular Formula |

C10H8IN3O2 |

|---|---|

Molecular Weight |

329.09g/mol |

IUPAC Name |

2-amino-4-(4-iodophenoxy)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H8IN3O2/c11-6-1-3-7(4-2-6)16-9-5-8(15)13-10(12)14-9/h1-5H,(H3,12,13,14,15) |

InChI Key |

LCGKFVPTKAZHDY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1OC2=CC(=O)NC(=N2)N)I |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=O)NC(=N2)N)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Anti-Inflammatory Activity

- 3-(2-Aminopyrimidin-4-yl) Indoles (e.g., Compound 36): These derivatives exhibit 87.4% inflammation inhibition in paw edema models, attributed to aromatic π-π interactions. The 4-iodophenoxy group in the target compound may enhance similar interactions due to its bulky aromatic moiety.

Receptor Binding Kinetics

- A₁ Adenosine Receptor Agonists (e.g., LUF6941): Substituents like thiazole and methoxyphenyl modulate residence time (RT) and affinity. The iodophenoxy group’s steric effects could prolong RT compared to smaller groups (e.g., –OCH₃).

Hypolipidemic Activity

- Phenoxy Acetic Acid Derivatives: Compounds with 4-substituted phenyl groups (e.g., methoxy, dimethylamino) reduce lipid levels in hyperlipidemic rats. The iodine substituent may alter metabolic stability or tissue distribution.

Electronic and Steric Effects

- Steric Bulk: The 4-iodophenoxy group may hinder rotation or binding in enzyme active sites compared to smaller substituents (e.g., methyl).

Q & A

Q. What are the recommended synthetic routes for 2-Amino-6-(4-iodophenoxy)-4-pyrimidinol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrimidine precursors and halogenated aromatic intermediates. Key steps include:

- Nucleophilic aromatic substitution to introduce the 4-iodophenoxy group at the C6 position.

- Amination at the C2 position using ammonia or protected amine sources under reflux conditions.

- Optimization parameters:

- Temperature control (e.g., 60–80°C for substitution reactions to avoid iodine displacement side reactions) .

- Catalysts : Use of CuI or Pd-based catalysts to enhance coupling efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 2-Amino-6-(4-iodophenoxy)-4-pyrimidinol, and what key spectral markers should be analyzed?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for the amino proton signal at δ 5.8–6.2 ppm (broad, exchangeable) and aromatic protons from the iodophenoxy group (δ 7.2–7.8 ppm).

- ¹³C NMR : Confirm the pyrimidine carbons (C4 at ~165 ppm) and iodine-substituted aromatic carbons (C-I coupling ~90 ppm) .

- IR : NH₂ stretching (~3350 cm⁻¹) and C-N/C-O vibrations (1250–1500 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to monitor purity. The molecular ion [M+H]⁺ should match the theoretical m/z (e.g., 370.1 for C₁₀H₈IN₃O₂) .

Q. How does the 4-iodophenoxy substituent influence the electronic and steric properties of the pyrimidine core compared to other halogenated analogs?

- Methodological Answer :

- Electronic effects : The iodine atom’s strong electron-withdrawing nature reduces electron density at the pyrimidine ring, altering reactivity in electrophilic substitutions. This can be quantified via Hammett constants (σₚ = +0.18 for I vs. +0.23 for Br) .

- Steric effects : The bulky iodophenoxy group increases steric hindrance at C6, potentially reducing nucleophilic attack at adjacent positions. Compare with smaller substituents (e.g., Cl or F) using X-ray crystallography data .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported biological activity data for 2-Amino-6-(4-iodophenoxy)-4-pyrimidinol derivatives?

- Methodological Answer :

- Controlled bioassays : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO < 0.1%) to minimize variability .

- Metabolite profiling : Use LC-MS to identify degradation products (e.g., deiodination or oxidation) that may affect activity .

- Meta-analysis : Cross-reference data from analogs (e.g., 4-trifluoromethyl or 4-bromophenoxy derivatives) to isolate substituent-specific effects .

Q. How can computational methods predict the reactivity and interaction mechanisms of 2-Amino-6-(4-iodophenoxy)-4-pyrimidinol with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrimidine ring. Use B3LYP/6-31G* basis sets for geometry optimization .

- Molecular docking : Simulate binding to kinase targets (e.g., EGFR) using AutoDock Vina. Prioritize hydrogen bonding between the amino group and Asp831 .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to validate docking predictions .

Q. What experimental approaches are effective in determining the regioselectivity of substituent introduction in the pyrimidine ring during synthesis?

- Methodological Answer :

- Isotopic labeling : Introduce ¹³C at specific pyrimidine positions (e.g., C4 vs. C6) and track incorporation via NMR .

- Competitive reactions : Compare reactivity of C2 vs. C6 positions using model substrates (e.g., 4-chloropyrimidine) under varying pH .

- In-situ monitoring : Use FTIR or Raman spectroscopy to detect intermediate species during substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.